molecular formula C13H18N2O2 B14815712 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14815712
M. Wt: 234.29 g/mol
InChI Key: YUTQLCOTKQMEFV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(aminomethyl)benzoic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropoxy and dimethylbenzamide moieties.

    Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but differs in the overall structure.

Uniqueness

2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications that require these properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(aminomethyl)-6-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)12-9(8-14)4-3-5-11(12)17-10-6-7-10/h3-5,10H,6-8,14H2,1-2H3

InChI Key

YUTQLCOTKQMEFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1OC2CC2)CN

Origin of Product

United States

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